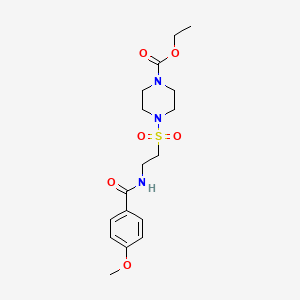

Ethyl 4-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate

Description

Ethyl 4-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate (hereafter referred to as the target compound) is a piperazine derivative characterized by a sulfonyl-linked ethyl group bearing a 4-methoxybenzamide moiety. Piperazine scaffolds are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties . The sulfonyl group enhances metabolic stability, while the 4-methoxybenzamido substituent may influence electronic and steric interactions with biological targets .

Properties

IUPAC Name |

ethyl 4-[2-[(4-methoxybenzoyl)amino]ethylsulfonyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O6S/c1-3-26-17(22)19-9-11-20(12-10-19)27(23,24)13-8-18-16(21)14-4-6-15(25-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQIZZPZWONAIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C22H29N3O4S

- Molecular Weight : 431.6 g/mol

- IUPAC Name : Ethyl 4-[[2-[(4-methoxybenzoyl)amino]-4,5-dimethylthiophen-3-yl]methyl]piperazine-1-carboxylate

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with various receptors, particularly in the central nervous system. The compound has been studied for its potential as a selective dopamine receptor agonist, which could have implications in treating disorders such as schizophrenia and Parkinson's disease.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the piperazine core and the aryl groups significantly affect the binding affinity and selectivity for dopamine receptors. For instance, studies have demonstrated that substituents on the benzamide moiety can enhance receptor affinity, particularly at the D3 receptor subtype.

| Compound | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |

|---|---|---|

| This compound | 710 ± 150 | 15,700 ± 3,000 |

| Analog A | 278 ± 62 | 9,000 ± 3,700 |

| Analog B | 98 ± 21 | >100,000 |

Case Studies and Research Findings

-

Dopamine Receptor Interaction :

A study highlighted that compounds similar to this compound exhibited high selectivity for the D3 receptor over the D2 receptor. The most potent analogs displayed EC50 values in the low nanomolar range for D3R activation while maintaining a high IC50 for D2R antagonism . -

Antitumor Activity :

Investigations into the antitumor properties of related compounds suggest that modifications to the benzamide structure can lead to enhanced cytotoxicity against various cancer cell lines. For example, derivatives with specific substitutions showed promising results in inhibiting tumor growth in vitro . -

Neuropharmacological Effects :

The neuropharmacological profile of this compound has been evaluated through behavioral assays in animal models. Results indicated that it may possess anxiolytic and antidepressant-like effects, potentially mediated through dopaminergic pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogues

Electronic and Steric Effects

- Methoxy vs.

- Chloro Substituents : Compounds with chloro groups (e.g., ) exhibit increased electron-withdrawing effects, which may enhance binding to electrophilic regions of enzymes or receptors.

- Glycyl Spacers : The glycyl moiety in introduces conformational flexibility, whereas the target compound’s rigid ethyl-sulfonyl linkage may restrict rotational freedom, impacting target selectivity .

Pharmacological Implications

- Serotonin Receptor Antagonism: Analogues like p-MPPI and p-MPPF (methoxyphenyl piperazine derivatives) demonstrate 5-HT₁A receptor antagonism .

- Antimicrobial Potential: Piperazine derivatives with sulfonyl groups (e.g., ) are associated with antibacterial properties. The acetamido group in could enhance solubility, while the target’s benzamido group may improve membrane permeability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperazine-1-carboxylate, and what key reaction conditions are critical for optimizing yield?

- Methodology :

- Step 1 : Synthesis of the piperazine core via nucleophilic substitution or condensation reactions. For example, coupling a sulfonamide intermediate (e.g., 2-(4-methoxybenzamido)ethanesulfonyl chloride) with a piperazine derivative under basic conditions (e.g., DCM with N,N-diisopropylethylamine [DIEA]) to form the sulfonylpiperazine backbone .

- Step 2 : Introduction of the ethyl carboxylate group via esterification or carbamate formation. Ethyl chloroformate is commonly used in the presence of a base like triethylamine .

- Critical Conditions :

- Temperature : Reflux in aprotic solvents (e.g., acetonitrile or DCM) ensures complete reaction .

- Purification : Flash chromatography (EtOAC/MeOH gradients) or crystallization (using Et₂O) improves yield and purity .

- Yield Optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.5 molar ratio of sulfonamide to piperazine) minimizes side products .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR confirms the presence of the piperazine ring (δ 2.5–3.5 ppm for CH₂ groups), sulfonyl group (δ 3.8–4.2 ppm for SO₂), and methoxybenzamido moiety (δ 6.8–7.5 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺]⁺ calculated for C₁₇H₂₄N₄O₆S: 436.1392) .

- HPLC-PDA : Assesses purity (>95%) using a C18 column with a water/acetonitrile gradient (retention time ~12–15 min) .

- X-ray Crystallography : Resolves stereochemistry and confirms sulfonyl-piperazine bonding angles (e.g., S–N bond length ~1.65 Å) .

Q. What in vitro biological assays are typically employed to evaluate the preliminary pharmacological activity of this sulfonylpiperazine derivative?

- Methodology :

- Enzyme Inhibition Assays :

- Targets : Serine/threonine kinases (e.g., Akt) or proteases (e.g., MMP-9) using fluorogenic substrates (IC₅₀ determination via kinetic fluorescence) .

- Receptor Binding Studies :

- Radioligand displacement assays (e.g., for GPCRs like 5-HT₆) with [³H]-LSD as a tracer to measure Kᵢ values .

- Cytotoxicity Screening :

- MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess EC₅₀ and selectivity indices .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to improve scalability while maintaining high enantiomeric purity?

- Methodology :

- Flow Chemistry : Continuous-flow reactors reduce reaction time and enhance reproducibility (e.g., automated synthesis capsules for Boc-protected intermediates) .

- Catalytic Asymmetric Synthesis :

- Chiral catalysts (e.g., BINOL-derived phosphoric acids) for stereoselective sulfonamide formation (ee >90%) .

- Process Analytical Technology (PAT) :

- In-line FTIR monitors reaction progression, minimizing impurities .

Q. What computational strategies are recommended to elucidate the binding mechanisms of this compound with target enzymes or receptors?

- Methodology :

- Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., ATP-binding pockets). Key residues (e.g., Lys268 in Akt1) form hydrogen bonds with the sulfonyl group .

- Molecular Dynamics (MD) Simulations :

- AMBER or GROMACS simulations (100 ns) assess stability of ligand-receptor complexes (RMSD <2.0 Å) .

- Free Energy Perturbation (FEP) :

- Predicts binding affinity changes (ΔΔG) for SAR-guided modifications (e.g., methoxy → ethoxy substitutions) .

Q. How should contradictory data regarding the compound's metabolic stability across different in vitro models be systematically addressed?

- Methodology :

- Comparative Metabolic Profiling :

- Incubate with human liver microsomes (HLM) vs. hepatocytes. Analyze metabolites via LC-MS/MS to identify CYP450 isoforms (e.g., CYP3A4-mediated O-demethylation) .

- Experimental Harmonization :

- Standardize incubation conditions (pH 7.4, 37°C, NADPH concentration) to reduce variability .

- Machine Learning :

- Train models on PubChem datasets to predict metabolic hotspots (e.g., sulfonyl group hydrolysis) and guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.